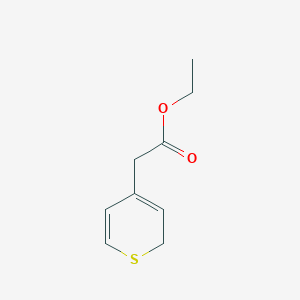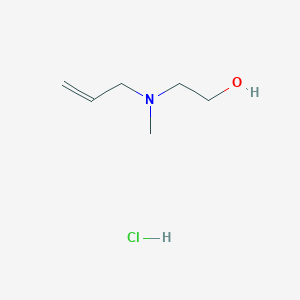
2-(Allyl(methyl)amino)ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyl(methyl)amino)ethan-1-olhydrochloride is a chemical compound with the molecular formula C6H14ClNO It is an organic compound that contains an amino group, an alcohol group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyl(methyl)amino)ethan-1-olhydrochloride typically involves the reaction of allylamine with methylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Allyl(methyl)amino)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
2-(Allyl(methyl)amino)ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Allyl(methyl)amino)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Similar structure but lacks the allyl group.
2-(Allylamino)ethanol: Similar structure but lacks the methyl group.
N-Allylmethylamine: Contains the allyl and methyl groups but lacks the ethanol moiety.
Uniqueness
2-(Allyl(methyl)amino)ethan-1-olhydrochloride is unique due to the presence of both the allyl and methyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-[methyl(prop-2-enyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-7(2)5-6-8;/h3,8H,1,4-6H2,2H3;1H |
InChI Key |
ARMSXPNJAJALQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13109569.png)
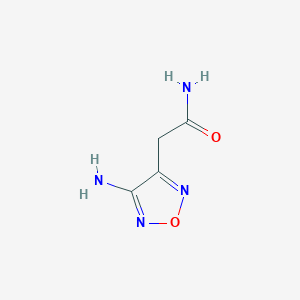
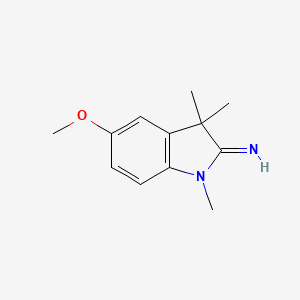
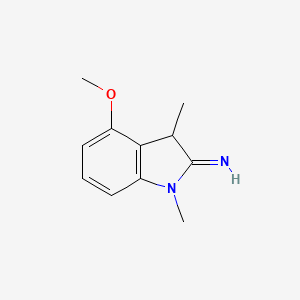
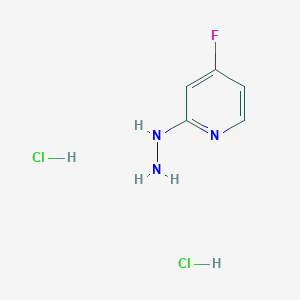

![1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine](/img/structure/B13109593.png)
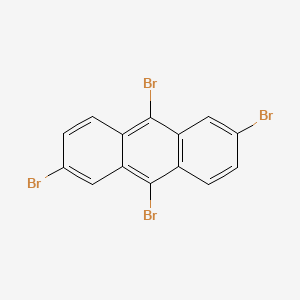
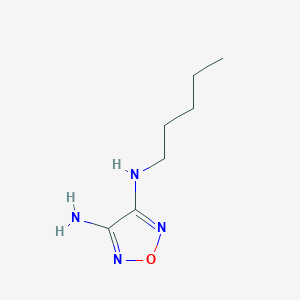
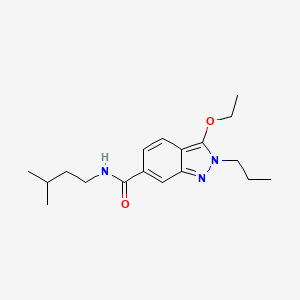
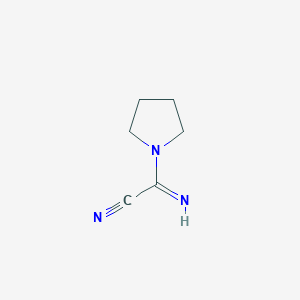
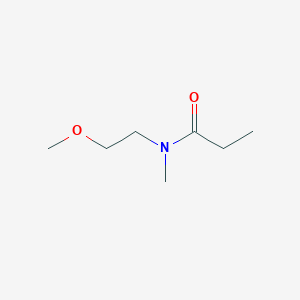
![5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol](/img/structure/B13109620.png)
